molecular formula C22H30N2O3 B11315295 N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11315295
M. Wt: 370.5 g/mol
InChI Key: UPRODHQMQDCDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine ring formation: The piperidine ring is usually formed via hydrogenation of pyridine derivatives.

    Coupling reactions: The furan and piperidine rings are coupled using reagents like alkyl halides or acyl chlorides.

    Final assembly: The phenoxyacetamide moiety is introduced through nucleophilic substitution reactions, often using phenol derivatives and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or hydroxylated furans.

    Reduction: Substituted piperidines.

    Substitution: Various phenoxyacetamide derivatives with different functional groups.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan and piperidine rings may interact with receptors or enzymes, altering their activity. The phenoxyacetamide moiety can enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its combination of a furan ring, a piperidine ring, and a phenoxyacetamide moiety. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H30N2O3/c1-16-10-12-24(13-11-16)19(21-9-8-18(3)27-21)14-23-22(25)15-26-20-7-5-4-6-17(20)2/h4-9,16,19H,10-15H2,1-3H3,(H,23,25)

InChI Key

UPRODHQMQDCDDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2C)C3=CC=C(O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.